molecular formula C14H21NO2 B5195911 N,N-diethyl-2-(4-ethylphenoxy)acetamide

N,N-diethyl-2-(4-ethylphenoxy)acetamide

Cat. No.: B5195911
M. Wt: 235.32 g/mol
InChI Key: IGWLKYXDUZZRGO-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-ethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a 4-ethyl moiety and an N,N-diethylacetamide backbone. The compound’s molecular formula is C₁₄H₂₁NO₂, with a calculated molecular weight of 235.32 g/mol. Its structure positions it within a broader class of substituted acetamides, where variations in aromatic substituents and functional groups significantly influence physicochemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-12-7-9-13(10-8-12)17-11-14(16)15(5-2)6-3/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWLKYXDUZZRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(4-ethylphenoxy)acetamide typically involves the reaction of 4-ethylphenol with chloroacetic acid to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with diethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The ethylphenoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: N,N-diethyl-2-(4-ethylphenoxy)acetamide is used as a building block in organic synthesis. It can be employed in the preparation of various derivatives and intermediates for further chemical transformations.

Biology: In biological research, this compound may be used as a ligand or a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological pathways and mechanisms.

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Aromatic Rings

Substituents on the phenoxy or phenyl rings critically modulate lipophilicity, solubility, and biological activity. Key comparisons include:

N,N-Diethyl-2-(4-methylphenyl)acetamide (F2)
  • Molecular Weight : ~221.3 g/mol (estimated).
  • Application : Mosquito repellent with 5.0 hours of protection against Aedes aegypti at 20% concentration .
  • Comparison: The absence of a phenoxy oxygen reduces polarity compared to the target compound. The 4-methyl group enhances lipophilicity, contributing to prolonged repellent efficacy.
N,N-Diethyl-2-[2-methoxy-4-(2-propen-1-yl)phenoxy]acetamide (CAS 305-13-5)
  • Structure: Phenoxy ring substituted with 2-methoxy and 4-propenyl groups.
  • Molecular Weight : 277.36 g/mol .
2-(4-Ethylphenoxy)-N-(2-methylbenzofuran-5-yl)acetamide (2f)
  • Structure: 4-ethylphenoxy group linked to an N-(2-methylbenzofuran-5-yl)acetamide.
  • Key Data : NMR-confirmed structure (500 MHz, DMSO-d₆) .

Heterocyclic Acetamide Derivatives

DPA-714 ([18F]DPA-714)
  • Structure : Pyrazolo[1,5-a]pyrimidine core with 4-(2-fluoroethoxy)phenyl and N,N-diethylacetamide groups.
  • Molecular Weight : ~405.4 g/mol (calculated).
  • Application : Radioligand for TSPO imaging in neuroinflammation studies .
  • Comparison: The heterocyclic core enhances target selectivity for TSPO, a property absent in the simpler phenoxy-based target compound. Fluorine-18 labeling enables positron emission tomography (PET) applications .
N,N-Diethyl-2-(3-(trifluoromethyl)indazol-1-yl)acetamide (Compound 35)
  • Structure : Trifluoromethyl-substituted indazole linked to N,N-diethylacetamide.
  • Application: Inhibitor of Trypanosoma brucei trypanothione synthetase .
  • Comparison : The electron-withdrawing trifluoromethyl group improves metabolic stability and binding specificity to parasitic enzymes, highlighting the role of electronegative substituents.

Substituent Position and Functional Group Impact

  • Meta vs. Para Substitution : In DEPA analogs, para-substituted methyl groups (e.g., F2) showed longer repellent activity (5.0 hours) than meta-substituted analogs (F1: 4.5 hours) . This suggests para-substitution optimizes spatial interactions with insect olfactory receptors.
  • Electron-Donating vs. Nitro groups (e.g., ’s 2-(4-formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide) introduce polarity and reactivity, often associated with carcinogenicity in nitroaromatics (e.g., ) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Acetamides

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
N,N-Diethyl-2-(4-ethylphenoxy)acetamide 4-ethylphenoxy, N,N-diethyl 235.32 Hypothetical
N,N-Diethyl-2-(4-methylphenyl)acetamide (F2) 4-methylphenyl, N,N-diethyl 221.3 Mosquito repellent (5.0 h)
DPA-714 Pyrazolo-pyrimidine, 4-(2-fluoroethoxy) 405.4 TSPO radioligand
CAS 305-13-5 2-methoxy-4-propenylphenoxy, N,N-diethyl 277.36 High lipophilicity
2-(4-Ethylphenoxy)-N-(2-methylbenzofuran)acetamide Benzofuran, 4-ethylphenoxy ~327.4 (estimated) Rigid structure, NMR-characterized

Table 2: Substituent Effects on Bioactivity

Substituent Position/Group Example Compound Bioactivity Outcome Reference
Para-methyl (phenyl) F2 Optimal repellent duration (5.0 h)
Meta-methyl (phenyl) F1 Reduced repellent duration (4.5 h)
4-(2-Fluoroethoxy) (heterocyclic) DPA-714 High TSPO binding affinity
Trifluoromethyl (indazole) Compound 35 Antiparasitic activity

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